molecular formula C24H21FN4O4S B2874800 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-65-7

4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2874800
CAS No.: 533869-65-7
M. Wt: 480.51
InChI Key: CCMCCVBGKOGEKC-UHFFFAOYSA-N
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Description

The compound “4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, an ethyl group, a sulfamoyl group, a fluorophenyl group, and an oxadiazolyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzyl and ethyl groups are carbon-based, while the sulfamoyl group contains sulfur and nitrogen. The fluorophenyl group includes a benzene ring with a fluorine atom, and the oxadiazolyl group contains a five-membered ring with two nitrogen atoms and an oxygen atom .


Chemical Reactions Analysis

The compound’s chemical reactions would depend on the conditions and reagents used. Reactions could occur at the benzylic position . The presence of the sulfamoyl, fluorophenyl, and oxadiazolyl groups could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Crystal Structure and Biological Studies

The study of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, including those related to 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, highlights the significance of crystal structure analysis in understanding intermolecular interactions. These compounds demonstrated notable antibacterial and antioxidant activities, emphasizing the potential for these derivatives in antimicrobial and oxidative stress mitigation applications (Karanth et al., 2019).

Anticancer Potential

A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides, closely related to the chemical structure , were designed, synthesized, and showed moderate to excellent anticancer activities against various cancer cell lines. This suggests that modifications of the core structure could yield potent compounds for cancer therapy (Ravinaik et al., 2021).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies show the potential of such compounds in protecting industrial materials, indicating a broader application of this compound in materials science (Ammal et al., 2018).

Carbonic Anhydrase Inhibition

Research on aromatic sulfonamide inhibitors, including structures similar to this compound, has shown effective inhibition of carbonic anhydrase isoforms. This is crucial for developing new therapeutic agents for conditions like glaucoma, edema, and certain neurological disorders (Supuran et al., 2013).

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O4S/c1-2-29(16-17-6-4-3-5-7-17)34(31,32)21-14-10-18(11-15-21)22(30)26-24-28-27-23(33-24)19-8-12-20(25)13-9-19/h3-15H,2,16H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMCCVBGKOGEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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